11(R),12(S),13(S)-Trihydroxy-9(Z)-octadecenoic acid

描述

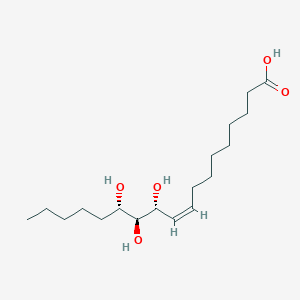

“(11R,12S,13S,Z)-11,12,13-Trihydroxyoctadec-9-enoic acid” is a hydroxylated fatty acid with a molecular formula of C₁₈H₃₄O₅ and a molecular weight of 330.46 g/mol . It features a cis (Z)-configured double bond at position 9 and three hydroxyl groups at positions 11, 12, and 13, each with distinct stereochemistry (R, S, S). This compound is part of the oxylipin family, which are oxygenated derivatives of polyunsaturated fatty acids (PUFAs) involved in signaling and inflammation regulation. High-performance liquid chromatography (HPLC) confirms its purity (>95%) , and its structural uniqueness lies in the spatial arrangement of hydroxyl groups and the double bond, which influence its biological activity and physicochemical properties.

属性

分子式 |

C18H34O5 |

|---|---|

分子量 |

330.5 g/mol |

IUPAC 名称 |

(Z,11R,12S,13S)-11,12,13-trihydroxyoctadec-9-enoic acid |

InChI |

InChI=1S/C18H34O5/c1-2-3-9-12-15(19)18(23)16(20)13-10-7-5-4-6-8-11-14-17(21)22/h10,13,15-16,18-20,23H,2-9,11-12,14H2,1H3,(H,21,22)/b13-10-/t15-,16+,18-/m0/s1 |

InChI 键 |

WWLVUQOGFYZQHT-UMDULAKRSA-N |

手性 SMILES |

CCCCC[C@@H]([C@@H]([C@@H](/C=C\CCCCCCCC(=O)O)O)O)O |

规范 SMILES |

CCCCCC(C(C(C=CCCCCCCCC(=O)O)O)O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (11R,12S,13S,Z)-11,12,13-Trihydroxyoctadec-9-enoic acid typically involves the hydroxylation of octadecenoic acid derivatives. The reaction conditions often include the use of specific catalysts and reagents to achieve the desired stereochemistry and regioselectivity.

Industrial Production Methods: Industrial production methods may involve biotechnological approaches, such as microbial fermentation, where specific strains of microorganisms are used to produce the compound. These methods are often optimized for yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups, such as hydrogenation to form saturated derivatives.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or catalytic hydrogenation.

Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto or aldehyde derivatives, while reduction may produce saturated fatty acids.

科学研究应用

Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology: In biological research, (11R,12S,13S,Z)-11,12,13-Trihydroxyoctadec-9-enoic acid is investigated for its role in cellular signaling and metabolism.

Medicine: The compound has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

Industry: In industrial applications, it may be used in the formulation of cosmetics, pharmaceuticals, and other products requiring bioactive fatty acids.

作用机制

The mechanism of action of (11R,12S,13S,Z)-11,12,13-Trihydroxyoctadec-9-enoic acid involves its interaction with specific molecular targets and pathways. These may include enzymes involved in fatty acid metabolism, receptors in cellular signaling pathways, and other biomolecules. The exact mechanism can vary depending on the biological context and the specific effects being studied.

相似化合物的比较

9R,10S,13S-Trihydroxyoctadec-11E-enoic Acid

(9E,12R)-12-Hydroxyoctadec-9-enoic Acid

- Molecular Formula : C₁₈H₃₄O₃ .

- Key Differences :

- Single hydroxyl group at position 12 (R-configuration) vs. three hydroxyls in the target compound.

- Physical Properties: Melting point 51–52°C, insoluble in water , contrasting with the target compound’s higher polarity due to additional hydroxyls.

- Biological Role: Acts as a precursor in cutin biosynthesis, unlike the target compound’s putative role in inflammatory pathways.

13(S)-Hydroxyoctadeca-9Z,11E-dienoic Acid (13(S)-HODE)

- Molecular Formula : C₁₈H₃₂O₃ .

- Key Differences: Two double bonds (9Z,11E) vs. one (9Z) in the target compound. Single hydroxyl at position 13 (S-configuration). Function: A linoleic acid derivative linked to apoptosis and oxidative stress, whereas the target compound’s trihydroxy structure may enhance antioxidant capacity .

Physicochemical and Spectroscopic Comparisons

NMR Data Analysis

- Target Compound vs. Rapa Analogues :

- NMR profiles of the target compound and related hydroxylated fatty acids (e.g., compounds 1 and 7 in ) show nearly identical chemical shifts except in regions A (positions 39–44) and B (positions 29–36) .

- This indicates conserved chemical environments in most regions, with differences localized to substituent positions (e.g., hydroxyls or double bonds) .

Solubility and Stability

- The target compound’s three hydroxyl groups enhance water solubility compared to mono-hydroxylated analogues like (9E,12R)-12-hydroxyoctadec-9-enoic acid (water-insoluble) .

- Stability: All three compounds are chemically stable under standard storage conditions but may degrade under oxidative stress due to unsaturated bonds .

Computational and Database Comparisons

- Graph-Based Similarity Analysis: The target compound’s structure is represented as a molecular graph with nodes (atoms) and edges (bonds). Graph-theoretical comparisons reveal higher similarity to trihydroxy octadecenoic acids (e.g., 9R,10S,13S-trihydroxyoctadec-11E-enoic acid) than to dihydroxy or mono-hydroxylated variants . SMILES and InChIKey encodings (e.g., ADHVWICOFLYDST-MKZMYESJSA-N for a related trihydroxy acid ) facilitate database searches but may overlook stereochemical nuances critical for activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。